2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a hexylthio group at the 2-position and a hydroxy group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-keto esters.
Introduction of the Hexylthio Group: The hexylthio group can be introduced via a nucleophilic substitution reaction using hexylthiol and a suitable leaving group on the pyrimidinone core.
Hydroxylation: The hydroxy group at the 6-position can be introduced through selective hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinone core or the sulfur atom, depending on the reagents used.
Substitution: The hexylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrimidinone core or sulfur atom.
Substitution: Compounds with different substituents replacing the hexylthio group.
Wissenschaftliche Forschungsanwendungen
2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological molecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylthio group and hydroxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
- 2-(Methylthio)-6-hydroxy-4(3H)-pyrimidinone
- 2-(Ethylthio)-6-hydroxy-4(3H)-pyrimidinone
- 2-(Butylthio)-6-hydroxy-4(3H)-pyrimidinone
Comparison: 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone is unique due to the length of its hexylthio group, which can influence its solubility, binding affinity, and overall biological activity. Compared to shorter alkylthio derivatives, the hexylthio group may provide enhanced interactions with hydrophobic regions of molecular targets, potentially leading to improved efficacy in certain applications.
Eigenschaften
Molekularformel |
C10H20N2O2S |
---|---|
Molekulargewicht |
232.35 g/mol |
IUPAC-Name |
2-hexylsulfanyl-6-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H20N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h8,10-11,13H,2-7H2,1H3,(H,12,14) |
InChI-Schlüssel |
OKQKSPPJBPLEQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1NC(CC(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.